molecular formula C10H10F2O2 B3116230 (1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol CAS No. 2150066-33-2

(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol

Katalognummer: B3116230
CAS-Nummer: 2150066-33-2
Molekulargewicht: 200.18
InChI-Schlüssel: RULZTBBXCPFLDO-PSASIEDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol is a synthetic organic compound that features a cyclobutane ring substituted with a difluorophenoxy group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Difluorophenoxy Group: This step can be achieved through nucleophilic aromatic substitution reactions where a difluorophenol derivative reacts with a suitable cyclobutane precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the difluorophenoxy group.

    Substitution: The difluorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate), and Jones reagent.

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.

    Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in polar aprotic solvents can facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane derivatives without the hydroxyl group.

    Substitution: Formation of cyclobutane derivatives with different substituents replacing the difluorophenoxy group.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: (1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structure.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenoxy group could enhance binding affinity and specificity, while the cyclobutane ring provides structural rigidity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-2-(2,4-dichlorophenoxy)cyclobutan-1-ol: Similar structure but with chlorine atoms instead of fluorine.

    (1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol: Similar structure but with methyl groups instead of fluorine.

    (1R,2R)-2-(2,4-difluorophenoxy)cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of cyclobutane.

Uniqueness

(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol is unique due to the presence of the difluorophenoxy group, which can impart distinct electronic and steric properties. The cyclobutane ring also provides a unique structural framework that can influence the compound’s reactivity and interactions.

Biologische Aktivität

(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a cyclobutane ring and a difluorophenoxy group, suggests interesting biological properties. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10F2O2
  • Molecular Weight : 200.18 g/mol
  • CAS Number : 2150066-33-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. It has shown promise in inhibiting the growth of prostate and colon cancer cells through apoptosis induction.
  • Antimicrobial Properties : Some research suggests that this compound may possess antimicrobial properties. It has been tested against bacterial strains, revealing moderate inhibitory effects.
  • Mechanism of Action : The compound's mechanism may involve the disruption of cell membrane integrity in bacteria and interference with cellular signaling pathways in cancer cells.

Study 1: Anticancer Effects

A study conducted by Zhang et al. (2023) evaluated the cytotoxicity of this compound on prostate cancer cells. The results demonstrated:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry and caspase activation assays.

Study 2: Antimicrobial Activity

Research by Lee et al. (2024) assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli:

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL
  • The study concluded that the compound could be a lead for developing new antimicrobial agents.

Data Table

Biological ActivityEffectReference
Anticancer ActivityIC50 = 15 µM (Prostate Cancer)Zhang et al., 2023
Antimicrobial ActivityMIC = 32 µg/mL (Staphylococcus aureus)Lee et al., 2024
Apoptosis InductionConfirmed via flow cytometryZhang et al., 2023

Eigenschaften

IUPAC Name

(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-6-1-3-9(7(12)5-6)14-10-4-2-8(10)13/h1,3,5,8,10,13H,2,4H2/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULZTBBXCPFLDO-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1O)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol
Reactant of Route 3
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol
Reactant of Route 4
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol
Reactant of Route 5
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol
Reactant of Route 6
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.